Motilin-(1-12) (human)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Motilin-(1-12) (human) ist ein synthetisches Fragment des humanen Motilin-Peptids, ein gastrointestinales Hormon, das hauptsächlich im Dünndarm produziert wird. Motilin spielt eine entscheidende Rolle bei der Regulierung der gastrointestinalen Motilität, indem es während des Nüchternzustands die Magenschwellungen stimuliert . Das Motilin-(1-12)-Fragment besteht aus den ersten zwölf Aminosäuren des vollständigen Motilin-Peptids und behält einen Teil seiner biologischen Aktivität.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Motilin-(1-12) (human) beinhaltet in der Regel die Festphasenpeptidsynthese (SPPS), eine weit verbreitete Methode zur Synthese von Peptiden. Der Prozess beginnt mit der Anlagerung der C-terminalen Aminosäure an einen festen Harzträger. Anschliessend werden nacheinander Aminosäuren unter Verwendung geschützter Aminosäurederivate hinzugefügt, um unerwünschte Nebenreaktionen zu verhindern. Die Peptidkette wird schrittweise verlängert, bis die gewünschte Sequenz erreicht ist. Nach der Synthese wird das Peptid vom Harz abgespalten und durch Hochleistungsflüssigchromatographie (HPLC) gereinigt, um das Endprodukt zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Motilin-(1-12) (human) folgt ähnlichen Prinzipien wie die Synthese im Labormaßstab, jedoch in größerem Umfang. Automatische Peptidsynthesizer werden eingesetzt, um den Prozess zu rationalisieren, und es werden fortschrittliche Reinigungstechniken wie präparative HPLC verwendet, um eine hohe Reinheit und Ausbeute zu gewährleisten. Qualitätskontrollmaßnahmen, einschliesslich Massenspektrometrie und Aminosäureanalyse, werden implementiert, um die Identität und Reinheit des synthetisierten Peptids zu überprüfen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Motilin-(1-12) (human) kann verschiedene chemische Reaktionen eingehen, einschliesslich:

Oxidation: Der Methioninrest in der Peptidsequenz kann unter oxidativen Bedingungen zu Methioninsulfoxid oder Methioninsulfon oxidiert werden.

Reduktion: Disulfidbrücken, falls vorhanden, können mit Reduktionsmitteln wie Dithiothreitol (DTT) oder Tris(2-Carboxyethyl)phosphin (TCEP) zu freien Thiolgruppen reduziert werden.

Substitution: Aminosäurereste im Peptid können durch andere Aminosäuren durch gerichtete Mutagenese oder chemische Modifikation substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Ameisensäure können als Oxidationsmittel verwendet werden.

Reduktion: Dithiothreitol (DTT) oder Tris(2-Carboxyethyl)phosphin (TCEP) sind gängige Reduktionsmittel.

Substitution: Gerichtete Mutagenese beinhaltet die Verwendung spezifischer Primer und DNA-Polymerasen zur Einführung von Mutationen.

Hauptprodukte, die gebildet werden

Oxidation: Methioninsulfoxid oder Methioninsulfon.

Reduktion: Freie Thiolgruppen aus Disulfidbrücken.

Substitution: Peptidvarianten mit veränderten Aminosäuresequenzen.

Wissenschaftliche Forschungsanwendungen

Motilin-(1-12) (human) hat verschiedene wissenschaftliche Forschungsanwendungen, einschliesslich:

Chemie: Wird als Modellpeptid für die Untersuchung von Techniken zur Peptidsynthese, -reinigung und -charakterisierung verwendet.

Biologie: Wird in der Forschung zur gastrointestinalen Motilität und der Rolle von Motilin bei der Regulierung der Magenschwellungen eingesetzt.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von gastrointestinalen Störungen wie Gastroparese und funktioneller Dyspepsie untersucht.

Industrie: Wird bei der Entwicklung von Motilin-Rezeptoragonisten und -antagonisten für pharmazeutische Anwendungen eingesetzt

Wirkmechanismus

Motilin-(1-12) (human) übt seine Wirkung aus, indem es an den Motilin-Rezeptor bindet, einen G-Protein-gekoppelten Rezeptor (GPCR), der sich auf der Oberfläche der glatten Muskelzellen des Magen-Darm-Trakts befindet. Nach der Bindung aktiviert der Rezeptor intrazelluläre Signalwege, die Gq-Proteine involvieren, was zu einem Anstieg der intrazellulären Kalziumspiegel führt. Dieser Kalziumeinstrom löst die Kontraktion der glatten Muskulatur aus, was zu einer verstärkten gastrointestinalen Motilität führt .

Wissenschaftliche Forschungsanwendungen

Motilin-(1-12) (human) has several scientific research applications, including:

Chemistry: Used as a model peptide for studying peptide synthesis, purification, and characterization techniques.

Biology: Employed in research on gastrointestinal motility and the role of motilin in regulating gastric contractions.

Medicine: Investigated for its potential therapeutic applications in treating gastrointestinal disorders, such as gastroparesis and functional dyspepsia.

Industry: Utilized in the development of motilin receptor agonists and antagonists for pharmaceutical applications

Wirkmechanismus

Motilin-(1-12) (human) exerts its effects by binding to the motilin receptor, a G protein-coupled receptor (GPCR) located on the surface of gastrointestinal smooth muscle cells. Upon binding, the receptor activates intracellular signaling pathways involving Gq proteins, leading to an increase in intracellular calcium levels. This calcium influx triggers smooth muscle contraction, resulting in enhanced gastrointestinal motility .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Motilin-(1-13) (human): Ein weiteres synthetisches Fragment von humanem Motilin, das aus den ersten dreizehn Aminosäuren besteht.

Einzigartigkeit

Motilin-(1-12) (human) ist einzigartig in seiner Fähigkeit, die biologische Aktivität des vollständigen Motilin-Peptids zu bewahren, während es gleichzeitig ein kleineres, besser handhabbares Fragment ist. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung der Struktur-Wirkungs-Beziehungen von Motilin und seinem Rezeptor. Darüber hinaus ermöglicht seine synthetische Natur präzise Modifikationen und die Entwicklung von Peptid-basierten Therapeutika .

Eigenschaften

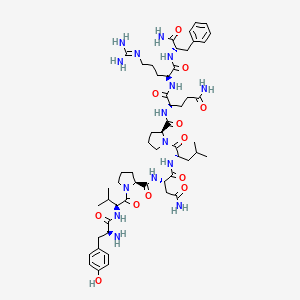

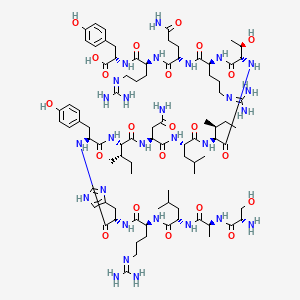

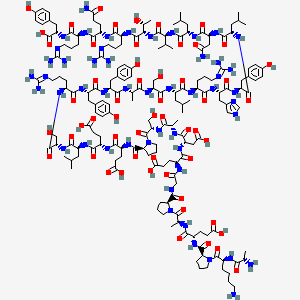

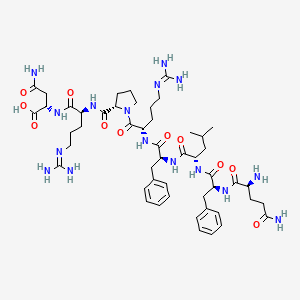

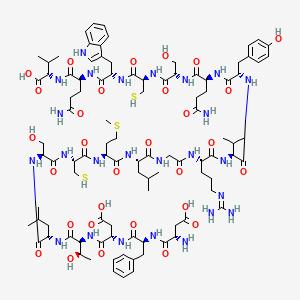

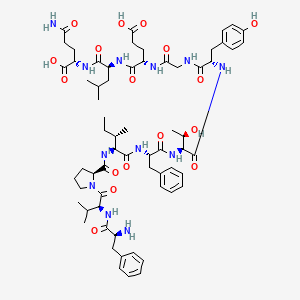

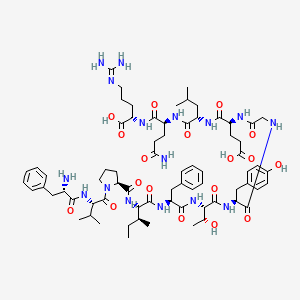

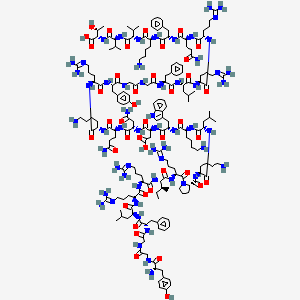

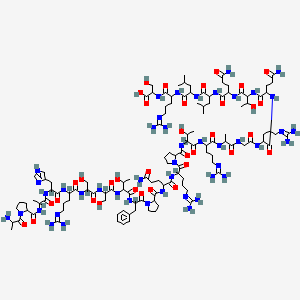

Molekularformel |

C71H104N16O18 |

|---|---|

Molekulargewicht |

1469.7 g/mol |

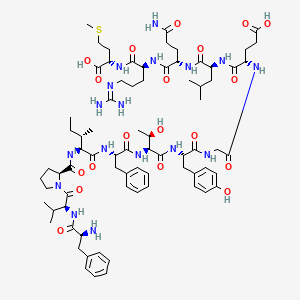

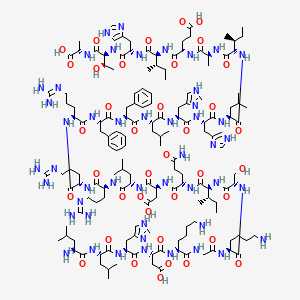

IUPAC-Name |

(4S)-5-[[(2S)-1-[[(2S)-5-amino-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C71H104N16O18/c1-8-40(6)58(85-66(100)53-22-16-32-87(53)69(103)57(39(4)5)84-60(94)46(72)34-42-17-11-9-12-18-42)67(101)83-52(35-43-19-13-10-14-20-43)65(99)86-59(41(7)88)68(102)82-51(36-44-23-25-45(89)26-24-44)61(95)77-37-55(91)78-47(28-30-56(92)93)62(96)81-50(33-38(2)3)64(98)79-48(27-29-54(73)90)63(97)80-49(70(104)105)21-15-31-76-71(74)75/h9-14,17-20,23-26,38-41,46-53,57-59,88-89H,8,15-16,21-22,27-37,72H2,1-7H3,(H2,73,90)(H,77,95)(H,78,91)(H,79,98)(H,80,97)(H,81,96)(H,82,102)(H,83,101)(H,84,94)(H,85,100)(H,86,99)(H,92,93)(H,104,105)(H4,74,75,76)/t40-,41+,46-,47-,48-,49-,50-,51-,52-,53-,57-,58-,59-/m0/s1 |

InChI-Schlüssel |

RMFLNSINIQWBNF-YJSHLDSISA-N |

Isomerische SMILES |

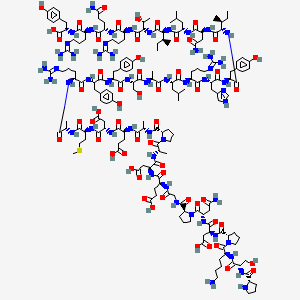

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

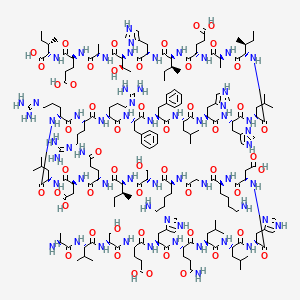

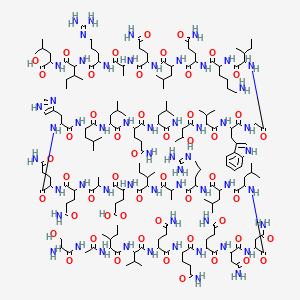

![(4S)-5-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-5-amino-1-[[2-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2R)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B10822643.png)